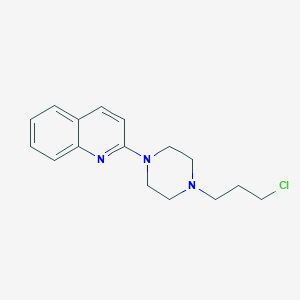

4-(Chloropropyl)-1-(2-quinolyl)piperazine

Overview

Description

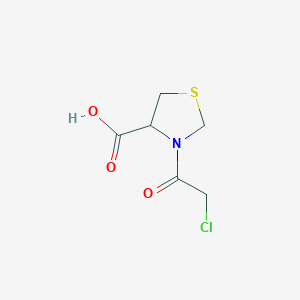

4-(Chloropropyl)-1-(2-quinolyl)piperazine (CPQP) is a chemical compound that has been extensively studied for its pharmacological properties. CPQP is a piperazine derivative that has been shown to have a wide range of biological activities.

Scientific Research Applications

4-(Chloropropyl)-1-(2-quinolyl)piperazine has been extensively studied for its pharmacological properties. It has been shown to have a wide range of biological activities such as anti-inflammatory, anti-tumor, and antimicrobial effects. 4-(Chloropropyl)-1-(2-quinolyl)piperazine has also been studied for its potential use as a therapeutic agent for neurological disorders such as Alzheimer's disease and Parkinson's disease.

Mechanism Of Action

The mechanism of action of 4-(Chloropropyl)-1-(2-quinolyl)piperazine is not fully understood. However, it is believed to act on various receptors in the body such as the serotonin receptor, dopamine receptor, and adrenergic receptor. 4-(Chloropropyl)-1-(2-quinolyl)piperazine has been shown to inhibit the uptake of serotonin and dopamine, leading to an increase in their levels in the brain. This may contribute to its potential therapeutic effects for neurological disorders.

Biochemical And Physiological Effects

4-(Chloropropyl)-1-(2-quinolyl)piperazine has been shown to have a wide range of biochemical and physiological effects. It has been shown to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines. 4-(Chloropropyl)-1-(2-quinolyl)piperazine has also been shown to have antimicrobial effects by inhibiting the growth of bacteria and fungi. In addition, 4-(Chloropropyl)-1-(2-quinolyl)piperazine has been shown to have anti-tumor effects by inducing apoptosis in cancer cells.

Advantages And Limitations For Lab Experiments

4-(Chloropropyl)-1-(2-quinolyl)piperazine has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized. 4-(Chloropropyl)-1-(2-quinolyl)piperazine also has a wide range of biological activities, making it useful for studying various pharmacological effects. However, 4-(Chloropropyl)-1-(2-quinolyl)piperazine also has some limitations for lab experiments. It can be difficult to obtain large quantities of 4-(Chloropropyl)-1-(2-quinolyl)piperazine, which may limit its use in certain experiments. In addition, 4-(Chloropropyl)-1-(2-quinolyl)piperazine may have some toxicity, which may limit its use in certain cell lines or animal models.

Future Directions

For the study of 4-(Chloropropyl)-1-(2-quinolyl)piperazine include the development of new therapeutic agents and the study of the mechanism of action and pharmacokinetics of 4-(Chloropropyl)-1-(2-quinolyl)piperazine.

properties

CAS RN |

131060-08-7 |

|---|---|

Product Name |

4-(Chloropropyl)-1-(2-quinolyl)piperazine |

Molecular Formula |

C16H20ClN3 |

Molecular Weight |

289.8 g/mol |

IUPAC Name |

2-[4-(3-chloropropyl)piperazin-1-yl]quinoline |

InChI |

InChI=1S/C16H20ClN3/c17-8-3-9-19-10-12-20(13-11-19)16-7-6-14-4-1-2-5-15(14)18-16/h1-2,4-7H,3,8-13H2 |

InChI Key |

SABCCZAHTZTCNO-UHFFFAOYSA-N |

SMILES |

C1CN(CCN1CCCCl)C2=NC3=CC=CC=C3C=C2 |

Canonical SMILES |

C1CN(CCN1CCCCl)C2=NC3=CC=CC=C3C=C2 |

Other CAS RN |

131060-08-7 |

synonyms |

4-(chloropropyl)-1-(2-quinolyl)piperazine 4-CPQP |

Origin of Product |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(5-Methylthiazol-2-yl)phenyl]propanoic acid](/img/structure/B143385.png)